molecular formula C11H18BrNS B13268380 [(4-Bromothiophen-2-yl)methyl](2-methylpentan-3-yl)amine

[(4-Bromothiophen-2-yl)methyl](2-methylpentan-3-yl)amine

Cat. No.: B13268380
M. Wt: 276.24 g/mol
InChI Key: VYXORFRORGVNTN-UHFFFAOYSA-N
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Description

(4-Bromothiophen-2-yl)methylamine is an organic compound that features a bromothiophene moiety attached to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromothiophen-2-yl)methylamine typically involves the reaction of 4-bromothiophene with an appropriate amine under controlled conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is often heated to promote the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation, crystallization, and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(4-Bromothiophen-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the bromothiophene moiety to a thiophene ring.

    Substitution: The bromine atom in the bromothiophene ring can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require bases like sodium hydride (NaH) or potassium carbonate (K2CO3) and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced.

Scientific Research Applications

(4-Bromothiophen-2-yl)methylamine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and materials.

    Biology: The compound can be used in the study of biological pathways and interactions due to its structural similarity to certain biomolecules.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4-Bromothiophen-2-yl)methylamine involves its interaction with molecular targets such as enzymes or receptors. The bromothiophene moiety can engage in π-π interactions or hydrogen bonding with target molecules, influencing their activity and function. The amine group can also form covalent bonds or ionic interactions, further modulating the compound’s effects.

Comparison with Similar Compounds

Similar Compounds

  • (4-Bromothiophen-2-yl)methylamine
  • (4-Bromothiophen-2-yl)methylamine
  • [(4-Bromothiophen-2-yl)methyl][2-(1H-indol-3-yl)ethyl]amine

Uniqueness

(4-Bromothiophen-2-yl)methylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The presence of the 2-methylpentan-3-yl group differentiates it from other similar compounds, potentially leading to unique interactions and applications.

Properties

Molecular Formula

C11H18BrNS

Molecular Weight

276.24 g/mol

IUPAC Name

N-[(4-bromothiophen-2-yl)methyl]-2-methylpentan-3-amine

InChI

InChI=1S/C11H18BrNS/c1-4-11(8(2)3)13-6-10-5-9(12)7-14-10/h5,7-8,11,13H,4,6H2,1-3H3

InChI Key

VYXORFRORGVNTN-UHFFFAOYSA-N

Canonical SMILES

CCC(C(C)C)NCC1=CC(=CS1)Br

Origin of Product

United States

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